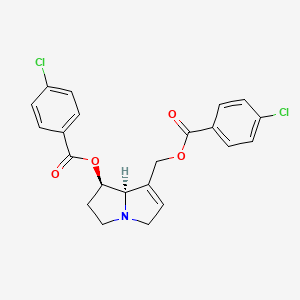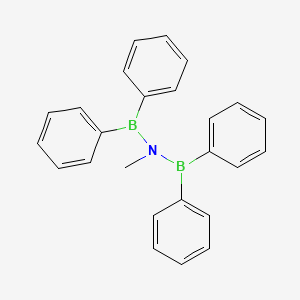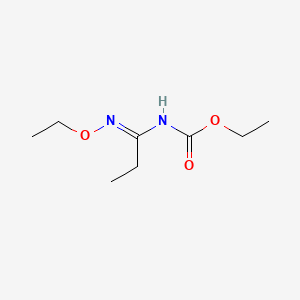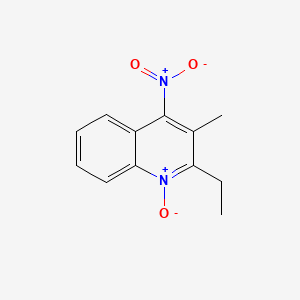
3,4-Dimethylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylhexanal is an organic compound belonging to the aldehyde family It is characterized by a six-carbon chain with two methyl groups attached to the third and fourth carbon atoms, and an aldehyde functional group at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,4-dimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Types of Reactions:
Oxidation: this compound can be further oxidized to 3,4-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylhexanoic acid
Reduction: 3,4-Dimethylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3,4-Dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a precursor in the synthesis of other chemicals.
作用機序
The mechanism of action of 3,4-dimethylhexanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.
類似化合物との比較
3,4-Dimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional group.
3,4-Dimethylhexanol: The corresponding alcohol of 3,4-dimethylhexanal.
3,4-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it valuable in various chemical transformations and applications.
特性
CAS番号 |
27608-05-5 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
3,4-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 |
InChIキー |
AFFOREKIFCONEL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)




![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)

![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)


